4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline
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Overview
Description
4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of the trifluoromethyl group and the ethoxyphenoxy group in this compound makes it particularly interesting for various chemical applications due to its unique reactivity and properties.
Mechanism of Action
Target of Action
Anilines, a class of compounds to which this molecule belongs, are known to be widespread and useful chemical species .
Mode of Action
Anilines have been reported to be involved in the trifluoromethylarylation of alkenes . This process involves the use of anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
Result of Action
The trifluoromethylarylation of alkenes using anilines has been reported, which could suggest potential applications in organic synthesis .
Action Environment
It’s worth noting that the trifluoromethylarylation of alkenes using anilines was reported to involve hexafluoroisopropanol (hfip) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline typically involves the reaction of 4-ethoxyphenol with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction conditions often include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenoxy)-3-(trifluoromethyl)aniline
- 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline
- 4-(4-Ethoxyphenoxy)-2-(difluoromethyl)aniline
Uniqueness
4-(4-Ethoxyphenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the ethoxyphenoxy and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in pharmaceutical development.
Properties
IUPAC Name |
4-(4-ethoxyphenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-2-20-10-3-5-11(6-4-10)21-12-7-8-14(19)13(9-12)15(16,17)18/h3-9H,2,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLGSARXECGDAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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